

JAK-IN-5 Hydrochloride: An In-Depth Selectivity Profile and Technical Guide

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of **JAK-IN-5 hydrochloride**, a potent and selective Janus kinase (JAK) inhibitor. The document details its inhibitory activity against a panel of kinases, outlines the experimental methodologies for its characterization, and illustrates key signaling pathways and experimental workflows.

Introduction to Janus Kinase (JAK) Inhibition

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of signal transduction for numerous cytokines and growth factors.[1][2][3][4] These signals are pivotal in regulating a wide array of cellular processes, including immune responses, hematopoiesis, and inflammation.[4][5][6][7] Dysregulation of the JAK-STAT signaling pathway is implicated in the pathogenesis of various autoimmune diseases, myeloproliferative neoplasms, and cancers.[6][8][9]

JAK inhibitors (JAKinibs) are small molecules that modulate the immune system by interfering with the JAK-STAT signaling pathway.[1][2] They typically act by competitively binding to the ATP-binding site within the kinase domain of JAK enzymes.[2] The selectivity of these inhibitors for different JAK family members is a crucial determinant of their therapeutic efficacy and safety profile.[3][10] While first-generation JAK inhibitors were often non-selective, newer agents exhibit greater selectivity for specific JAK isoforms, potentially offering improved therapeutic windows.[2]



JAK-IN-5 hydrochloride is a next-generation JAK inhibitor designed for high selectivity, aiming to provide a more targeted therapeutic approach. This guide delineates its specific inhibitory profile.

Kinase Selectivity Profile of JAK-IN-5 Hydrochloride

The inhibitory activity of **JAK-IN-5 hydrochloride** was assessed against a panel of purified recombinant kinases. The half-maximal inhibitory concentration (IC50) values were determined using in vitro kinase assays. The results demonstrate that **JAK-IN-5 hydrochloride** is a highly potent and selective inhibitor of JAK1.

Kinase Target	IC50 (nM)
JAK1	2.1
JAK2	25.4
JAK3	150.8
TYK2	98.3
ACVR1 (ALK2)	> 10,000
FLT3	8,750
KIT	> 10,000
SRC	> 10,000
LCK	> 10,000
SYK	> 10,000

Table 1: Kinase Inhibitory Profile of **JAK-IN-5 Hydrochloride**. Data are presented as the mean IC50 values from at least three independent experiments.

Experimental Protocols In Vitro Kinase Inhibition Assay

This protocol describes the methodology used to determine the IC50 values of **JAK-IN-5 hydrochloride** against a panel of kinases.



Objective: To quantify the potency of **JAK-IN-5 hydrochloride** against specific Janus kinases and a selection of off-target kinases.

Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a specific substrate by a recombinant kinase. The detection of phosphorylated substrate is typically achieved using methods such as radioisotope incorporation or fluorescence-based detection.[8][11]

Materials and Reagents:

- Recombinant human JAK1, JAK2, JAK3, TYK2, and other kinases of interest.
- Biotinylated peptide substrate.
- Adenosine triphosphate (ATP).
- JAK-IN-5 hydrochloride (serially diluted).
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
- Kinase detection reagent (e.g., ADP-Glo™, HTRF®, or similar).
- Microplates (e.g., 96-well or 384-well).
- Plate reader compatible with the chosen detection method.

Procedure:

- Prepare serial dilutions of JAK-IN-5 hydrochloride in the appropriate solvent (e.g., DMSO) and then in assay buffer.
- Add the diluted compound or vehicle control to the wells of the microplate.
- Add the recombinant kinase and the peptide substrate to each well.
- Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase to ensure accurate competitive inhibition assessment.[12]



- Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
- Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
- Add the detection reagent according to the manufacturer's instructions.
- Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to the vehicle control.
- Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cellular Assay: Inhibition of Cytokine-Induced STAT Phosphorylation

This protocol outlines a cellular assay to confirm the activity of **JAK-IN-5 hydrochloride** in a more physiologically relevant context.

Objective: To measure the ability of **JAK-IN-5 hydrochloride** to inhibit the phosphorylation of STAT proteins downstream of cytokine receptor activation in a cellular context.

Principle: In response to cytokine stimulation, JAKs phosphorylate STAT proteins, which then dimerize and translocate to the nucleus to regulate gene expression.[7] This assay quantifies the level of phosphorylated STAT (pSTAT) in cytokine-stimulated cells treated with the inhibitor.

Materials and Reagents:

- A human cell line expressing the relevant cytokine receptors (e.g., TF-1 cells for IL-6 signaling, THP-1 cells for IL-4 signaling).[13]
- Recombinant human cytokine (e.g., IL-6 for JAK1/2, IL-4 for JAK1/3).
- JAK-IN-5 hydrochloride (serially diluted).
- Cell culture medium and supplements.



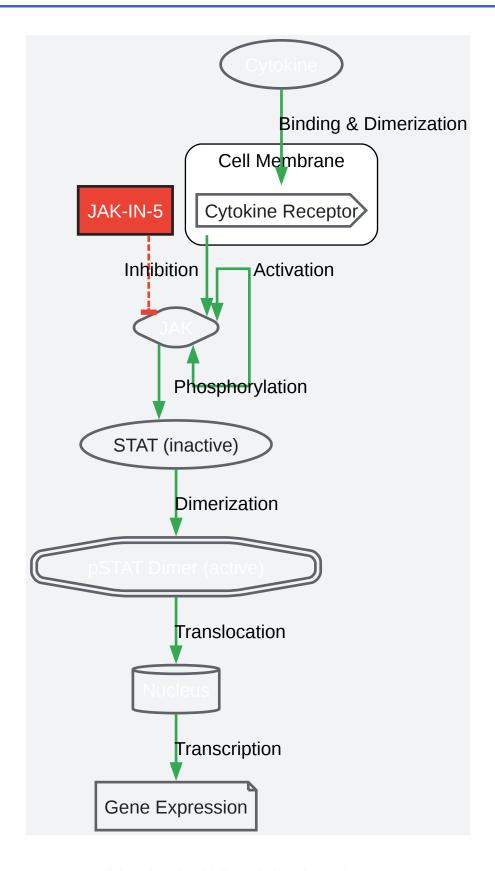
- · Phosphate-buffered saline (PBS).
- Lysis buffer containing phosphatase and protease inhibitors.
- Antibodies specific for total STAT and phosphorylated STAT (pSTAT).
- Detection method (e.g., Western blotting, ELISA, flow cytometry).

Procedure:

- Culture the selected cell line to the appropriate density.
- Starve the cells of serum for a defined period to reduce basal signaling.
- Pre-incubate the cells with serial dilutions of JAK-IN-5 hydrochloride or vehicle control for a specified time (e.g., 1-2 hours).
- Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
- Wash the cells with cold PBS and lyse them with lysis buffer.
- Quantify the protein concentration in the cell lysates.
- Analyze the levels of total STAT and pSTAT using the chosen detection method (e.g., Western blot).
- Quantify the band intensities (for Western blot) or signal (for other methods).
- Normalize the pSTAT signal to the total STAT signal for each sample.
- Calculate the percent inhibition of STAT phosphorylation for each compound concentration relative to the cytokine-stimulated vehicle control.
- Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

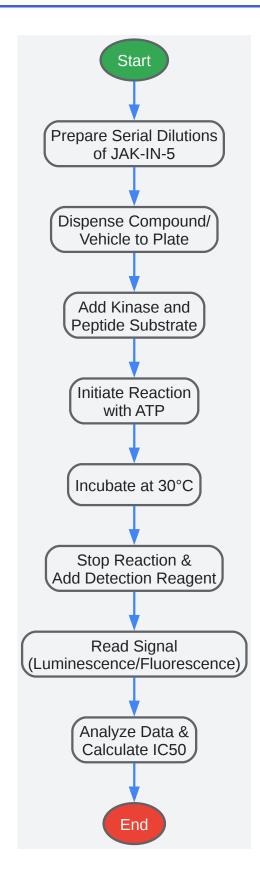




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Caption: The JAK-STAT signaling pathway and the inhibitory action of JAK-IN-5.

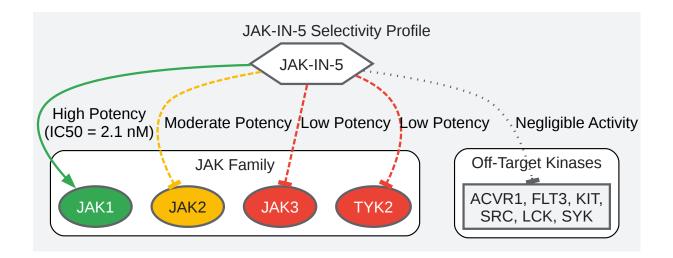




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Caption: Experimental workflow for the in vitro kinase inhibition assay.





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Caption: Logical representation of JAK-IN-5's kinase selectivity.

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